molecular formula C16H13ClFNO2 B3930649 4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide

4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide

Cat. No. B3930649
M. Wt: 305.73 g/mol
InChI Key: NXJSAPMQZVRWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide, also known as CFCB, is a synthetic compound that belongs to the class of amides. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH activity leads to an increase in endocannabinoid levels, which has been associated with a range of therapeutic effects.

Mechanism of Action

4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide exerts its effects by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to an increase in endocannabinoid levels, which can activate the cannabinoid receptors CB1 and CB2, resulting in a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. The compound has also been shown to produce anticonvulsant effects and to reduce the severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide has several advantages for use in lab experiments, including its high potency and selectivity for FAAH, as well as its ability to produce a range of therapeutic effects. However, the compound also has several limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on 4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide, including the development of more potent and selective FAAH inhibitors, the investigation of the compound's effects on other physiological systems, and the exploration of its potential use in combination with other drugs for the treatment of various disorders. Additionally, further research is needed to better understand the long-term effects of this compound use, particularly with regard to its potential for addiction and abuse.

Scientific Research Applications

4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. The compound has been shown to produce analgesic effects in animal models of acute and chronic pain, and has also been investigated for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO2/c17-12-7-5-11(6-8-12)15(20)9-10-16(21)19-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJSAPMQZVRWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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